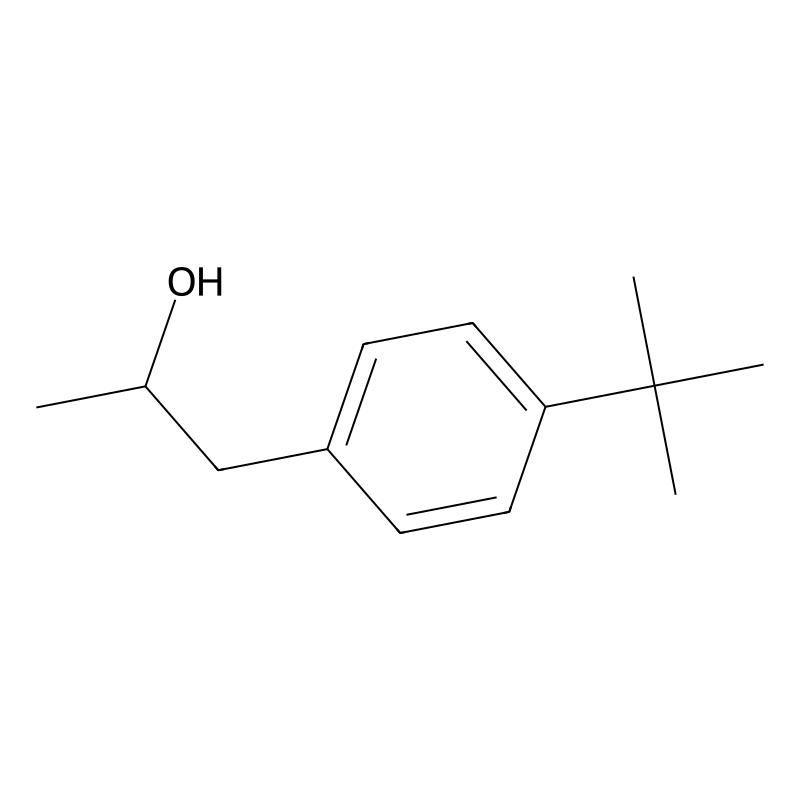

1-(4-tert-Butylphenyl)-2-propanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-tert-Butylphenyl)-2-propanol, also known as 1-(4-tert-butylphenoxy)propan-2-ol, is an organic compound characterized by its unique structure that incorporates a tert-butyl group attached to a phenyl ring. This compound is notable for its applications in various fields, including medicinal chemistry, environmental science, and industrial applications. Its molecular formula is C13H20O2, and it features a hydroxyl (-OH) group, which imparts significant reactivity and biological activity.

- Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction to form alcohols or other reduced derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents.

- Substitution: Nucleophilic substitution reactions can occur, allowing the tert-butyl group to be replaced by various functional groups when treated with nucleophiles like sodium methoxide or potassium tert-butoxide.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological relevance of 1-(4-tert-butylphenyl)-2-propanol primarily stems from its interaction with β2-adrenergic receptors. By selectively binding to these receptors, the compound inhibits the action of endogenous catecholamines, which can lead to various physiological effects. This mechanism is particularly significant in the development of therapeutics for conditions such as asthma and cardiovascular diseases, where β2-adrenergic receptor modulation is crucial .

The synthesis of 1-(4-tert-butylphenyl)-2-propanol typically involves:

- Reaction of p-tert-butylphenol with 2-propanol: This reaction is often catalyzed by strong acids like sulfuric acid to facilitate the formation of the ether bond.

- Industrial Production: In industrial settings, continuous flow reactors and advanced purification techniques are employed to optimize yields and ensure product purity.

These methods underline the compound's accessibility for both laboratory and industrial applications .

Research on 1-(4-tert-butylphenyl)-2-propanol has focused on its interactions with biological systems, particularly concerning its role as a β2-adrenergic receptor antagonist. Studies have shown that this compound can modulate receptor activity, providing insights into its potential therapeutic applications in treating respiratory and cardiovascular conditions .

Several compounds share structural similarities with 1-(4-tert-butylphenyl)-2-propanol. Below is a comparison highlighting their uniqueness:

Uniqueness of 1-(4-tert-butylphenyl)-2-propanol

While 4-tert-butylphenol and 4-tert-pentylphenol are notable for their industrial applications, 1-(4-tert-butylphenyl)-2-propanol's specific interaction with β2-adrenergic receptors distinguishes it as a valuable compound for medicinal research.